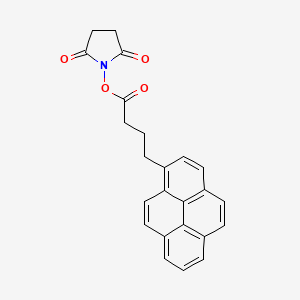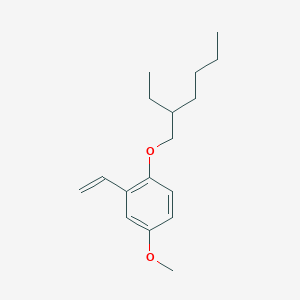
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate
説明
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate is an amine-reactive ester, commonly used in biochemical applications. It is known for its ability to coat carbon nanotube-based biosensors for the capture of antibodies and proteins . The compound has a molecular formula of C24H19NO4 and a molecular weight of 385.4 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate typically involves the esterification of 1-pyrenebutanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
化学反応の分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with amines to form amide bonds, making it useful in bioconjugation.
Hydrolysis: In the presence of water, the ester bond can hydrolyze to form 1-pyrenebutanoic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Hydrolysis: Conducted in aqueous solutions at neutral or slightly basic pH.
Major Products
Amide Formation: Produces amide derivatives when reacted with primary or secondary amines.
Hydrolysis: Yields 1-pyrenebutanoic acid and N-hydroxysuccinimide.
科学的研究の応用
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate has a wide range of applications in scientific research:
作用機序
The primary mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate involves its reactivity with amines. The compound forms stable amide bonds with primary or secondary amines, making it an effective tool for bioconjugation . This reactivity is leveraged in various applications, including the functionalization of surfaces and the development of biosensors .
類似化合物との比較
Similar Compounds
1-Pyrenebutanoic Acid N-hydroxysuccinimide Ester: Similar in structure and reactivity, used for similar applications.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) Benzamide: Used in monoclonal antibody production.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Investigated as a broad-spectrum anticonvulsant.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate is unique due to its pyrene moiety, which imparts fluorescence properties. This makes it particularly useful in applications requiring fluorescent labeling and detection .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNMDCCMCLUHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150902 | |
| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114932-60-4 | |
| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114932604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrenebutyric acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








